![molecular formula C12H8ClN3OS2 B11174892 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11174892.png)
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and an appropriate oxidizing agent.
Coupling Reaction: The final step involves coupling the benzothiophene core with the thiadiazole ring through an amide bond formation reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of thiadiazole derivatives, including those related to 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide, as promising anticancer agents.
Case Studies
A study on a series of thiadiazole-based compounds indicated that modifications in their structure lead to enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The introduction of lipophilic groups improved their effectiveness .
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral activities. Research indicates that certain thiadiazole compounds exhibit significant inhibitory effects against viral infections.
Inhibition of Viral Replication
In vitro studies have shown that derivatives can inhibit the replication of viruses such as Dengue virus and Tobacco Mosaic Virus (TMV). For instance:
- A specific derivative demonstrated an EC50 value of 7.2 μM against Dengue virus .
- Another compound showed a high potency against TMV with an EC50 value of 30.57 μM .
Agricultural Applications
The agricultural sector has also seen the application of thiadiazole derivatives for pest control and disease management.
Pesticidal Activity
Research has indicated that compounds like this compound can serve as effective pesticides. They exhibit:
- Insecticidal Properties : These compounds are designed to target pests while being less harmful to beneficial insects.
- Fungicidal Activity : They can also be effective against various plant pathogens, enhancing crop protection strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Chloro-substituted Compounds: Compounds with similar chloro substituents.
Uniqueness
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cancer cell lines, supported by relevant case studies and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H8ClN3OS |
Molecular Weight | 253.71 g/mol |
IUPAC Name | 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
CAS Number | 313528-12-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Rings : Cyclization of thiosemicarbazides with carbon disulfide under basic conditions.
- Introduction of Benzamide Group : Coupling reaction using thionyl chloride to activate the carboxylic acid group.
- Chlorination : Chlorination of the benzamide derivative using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The dual thiadiazole rings may enhance binding affinity and specificity, potentially leading to inhibition of key biological pathways involved in cancer progression .
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- A related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M phase cell cycle arrest .
- Another study reported that a similar thiadiazole derivative inhibited HL-60 leukemia cells with an IC50 of 9.6 µM and down-regulated MMP2 and VEGFA expression levels .
Cytotoxicity Studies
In vitro cytotoxicity tests have shown promising results for this compound against various cancer cell lines:
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 0.28 |
HepG2 (Liver Cancer) | Not specified |
HL-60 (Leukemia) | 9.6 |
These findings suggest that the compound may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Thiadiazole Derivatives : A study demonstrated that modifications in the thiadiazole structure could enhance anticancer activity against MCF-7 and HepG2 cells by introducing more lipophilic groups .
- Benzothiazole Compounds : Research on benzothiazole derivatives revealed strong inhibitory effects on kinases relevant to cancer signaling pathways, suggesting that structural modifications can significantly impact biological activity .
Properties
Molecular Formula |
C12H8ClN3OS2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3OS2/c1-6-15-16-12(18-6)14-11(17)10-9(13)7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,14,16,17) |
InChI Key |
UPISWJXXRWYHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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